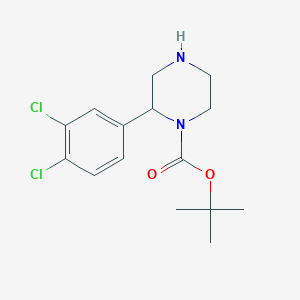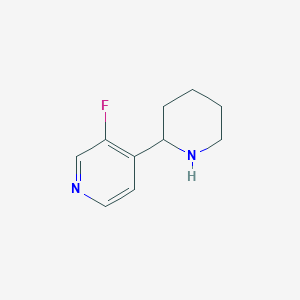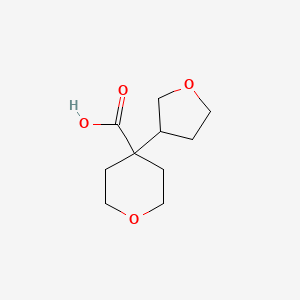
(R)-2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted at the 5-position with a methyl group and an aminoethanol side chain at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridine as the starting material.
Functional Group Introduction:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chiral Resolution: Using chiral chromatography or enzymatic resolution to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution reaction.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-2-(5-methylpyridin-2-yl)ethanol: A racemic mixture of the compound.
2-(5-methylpyridin-2-yl)ethanol: A similar compound without the amino group.
Uniqueness
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1 |
Clé InChI |
FKXNZXZVTWSVEI-ZETCQYMHSA-N |
SMILES isomérique |
CC1=CN=C(C=C1)[C@H](CO)N |
SMILES canonique |
CC1=CN=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


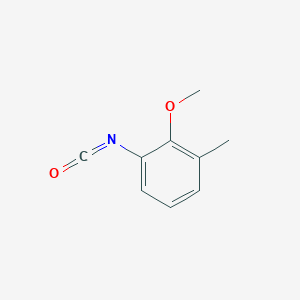
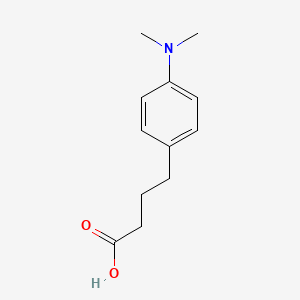
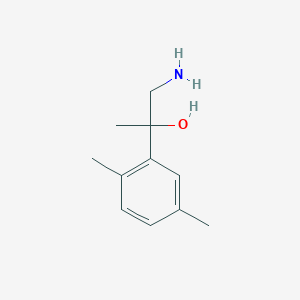
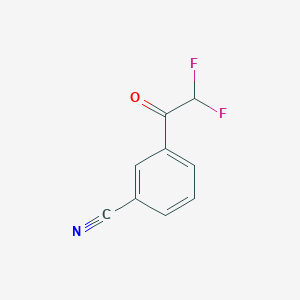
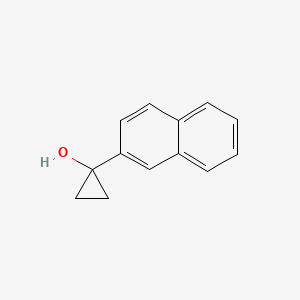
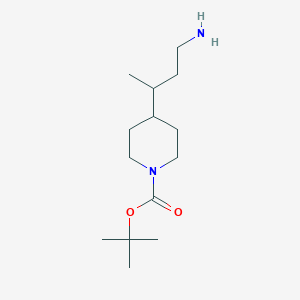
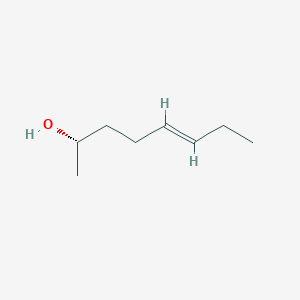
![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)
